molecular formula C9H12N2O2 B14437861 4,6-Dimethyl-1-(2-oxopropyl)pyrimidin-2(1H)-one CAS No. 76270-34-3

4,6-Dimethyl-1-(2-oxopropyl)pyrimidin-2(1H)-one

Cat. No.: B14437861
CAS No.: 76270-34-3
M. Wt: 180.20 g/mol
InChI Key: KNEZRQDKSNZTMY-UHFFFAOYSA-N
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Description

4,6-Dimethyl-1-(2-oxopropyl)pyrimidin-2(1H)-one is a heterocyclic organic compound with a pyrimidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-1-(2-oxopropyl)pyrimidin-2(1H)-one typically involves the condensation of appropriate aldehydes and ketones with urea or thiourea under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-1-(2-oxopropyl)pyrimidin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce carbonyl groups to alcohols or amines.

    Substitution: This reaction can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

4,6-Dimethyl-1-(2-oxopropyl)pyrimidin-2(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development.

    Industry: It is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-1-(2-oxopropyl)pyrimidin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dimethyl-2-oxo-1,2-dihydropyrimidine: Similar structure but lacks the 2-oxopropyl group.

    4,6-Dimethyl-2-thioxo-1,2-dihydropyrimidine: Similar structure but contains a sulfur atom instead of an oxygen atom.

Uniqueness

4,6-Dimethyl-1-(2-oxopropyl)pyrimidin-2(1H)-one is unique due to its specific functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

76270-34-3

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

4,6-dimethyl-1-(2-oxopropyl)pyrimidin-2-one

InChI

InChI=1S/C9H12N2O2/c1-6-4-7(2)11(5-8(3)12)9(13)10-6/h4H,5H2,1-3H3

InChI Key

KNEZRQDKSNZTMY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=O)N1CC(=O)C)C

Origin of Product

United States

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